molecular formula C17H32O2 B14328939 2(3H)-Furanone, dihydro-5-tridecyl- CAS No. 110071-72-2

2(3H)-Furanone, dihydro-5-tridecyl-

Cat. No.: B14328939
CAS No.: 110071-72-2
M. Wt: 268.4 g/mol
InChI Key: ZZKHCCCWEVWBPD-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5-tridecyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by a furanone ring with a long tridecyl side chain, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-tridecyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of γ-hydroxy acids or their derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Furanone, dihydro-5-tridecyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent extraction and purification techniques are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-tridecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.

    Substitution: The tridecyl side chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated lactones.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-tridecyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of fragrances and flavors due to its unique scent profile.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-tridecyl- exerts its effects involves interactions with specific molecular targets. The furanone ring can interact with enzymes and receptors, modulating their activity. The long tridecyl side chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-5-pentyl-: Similar structure but with a shorter side chain.

    2(3H)-Furanone, dihydro-5-heptyl-: Another analog with a medium-length side chain.

    2(3H)-Furanone, dihydro-5-nonyl-: Features a nonyl side chain, differing in length from the tridecyl variant.

Uniqueness

2(3H)-Furanone, dihydro-5-tridecyl- stands out due to its long tridecyl side chain, which imparts unique physical and chemical properties

Properties

CAS No.

110071-72-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

5-tridecyloxolan-2-one

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h16H,2-15H2,1H3

InChI Key

ZZKHCCCWEVWBPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CCC(=O)O1

Origin of Product

United States

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